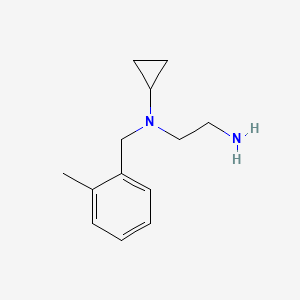

N*1*-Cyclopropyl-N*1*-(2-methyl-benzyl)-ethane-1,2-diamine

Description

N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine is a tertiary diamine characterized by a cyclopropyl group and a 2-methyl-benzyl substituent attached to the N¹ nitrogen of an ethane-1,2-diamine backbone.

Properties

IUPAC Name |

N'-cyclopropyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-4-2-3-5-12(11)10-15(9-8-14)13-6-7-13/h2-5,13H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCSKGMNVZVQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(CCN)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a cyclopropyl group and a 2-methyl-benzyl moiety, which may influence its biological activity and interactions with biomolecules.

- Molecular Formula : C₁₃H₁₈N₂

- Molecular Weight : Approximately 206.30 g/mol

- CAS Number : 1181619-00-0

The unique structure of N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine allows it to participate in various chemical reactions, such as oxidation and substitution, which can lead to derivatives with enhanced biological activities.

The biological activity of N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine is primarily attributed to its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes depending on its structural conformation and the functional groups present. Preliminary studies suggest that similar compounds exhibit significant biological activities, including:

- Anticancer Activity : Some diamines have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens.

Case Studies

-

Anticancer Activity :

A study examining structurally related diamines found that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, indicating that N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine could possess similar properties. The mechanism involved apoptosis induction and cell cycle arrest in cancer cells. -

Neuroleptic Activity :

Research on related compounds has shown that modifications in the ethylene diamine backbone can enhance neuroleptic activity. For instance, benzamide derivatives were significantly more active than traditional neuroleptics like metoclopramide, suggesting that N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine might also be effective in treating psychotic disorders due to its potential for central nervous system (CNS) interaction.

Comparative Analysis

The following table summarizes the biological activities of N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine compared to structurally similar compounds:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| N¹-Cyclopropyl-N¹-(2-methyl-benzyl)-ethane-1,2-diamine | Anticancer, Antimicrobial | Potential for drug development |

| N¹-Benzyl-N¹-cyclopropylethane-1,2-diamine | Moderate anticancer activity | Lacks cyclopropyl stability |

| N¹-Cyclobutyl-N¹-(3-chlorobenzyl)-ethane-1,2-diamine | Antimicrobial | Different steric effects |

| N¹-Cyclohexyl-N¹-(4-nitrobenzyl)-ethane-1,2-diamine | Neuroleptic activity | Nitro group enhances reactivity |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of N¹,N¹-disubstituted ethane-1,2-diamines.

Table 1: Structural and Physicochemical Comparison

*Estimated molecular weight based on structural analogs.

Key Observations

Substituent Effects on Lipophilicity and Solubility Cyclopropyl vs. Methoxy Substituents: Methoxy groups (e.g., in CAS 1181576-07-7) increase polarity and solubility due to hydrogen-bonding capability, which may improve bioavailability . Halogenated Derivatives: The 3-fluoro analog (CAS 1249195-71-8) leverages fluorine’s electronegativity for stronger binding interactions in target proteins, a strategy common in drug design .

Structural Flexibility and Biological Activity

- Analogs with bulkier substituents (e.g., isopropyl) may exhibit reduced conformational flexibility, impacting receptor binding. In contrast, methyl or methoxy groups offer simpler steric profiles .

- Piperazine-2,3-dione derivatives synthesized from similar diamines () demonstrated enhanced anthelmintic activity, suggesting that substituent modifications on the benzyl ring (e.g., electron-withdrawing groups) could optimize biological efficacy .

Synthetic Accessibility

- Reductive alkylation of ethylenediamine with aldehydes () is a common synthetic route. For example, sodium borohydride reduction of Schiff bases derived from 2-methyl-benzaldehyde and ethylenediamine would yield the target compound. Reaction yields may vary with substituent reactivity (e.g., electron-deficient aldehydes like 3-fluoro-benzaldehyde require optimized conditions) .

Toxicity and Metabolic Considerations Tertiary amines like these compounds may exhibit varied metabolic pathways.

Preparation Methods

Protection of Ethane-1,2-Diamine

The synthesis begins with the protection of one primary amine in ethane-1,2-diamine to prevent undesired side reactions. A tert-butoxycarbonyl (Boc) group is commonly introduced via reaction with di-tert-butyl dicarbonate in a biphasic system (water/dichloromethane) under mild basic conditions (pH 9–10). This yields Boc-NH-CH₂-CH₂-NH₂ , isolating the reactive amine for subsequent functionalization.

Sequential Alkylation with 2-Methylbenzyl and Cyclopropyl Groups

The free amine undergoes alkylation with 2-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. This step substitutes the primary amine with the 2-methylbenzyl group, forming Boc-NH-CH₂-CH₂-NH-(2-methylbenzyl) . The secondary amine is then alkylated with cyclopropyl bromide using sodium hydride (NaH) as a strong base in tetrahydrofuran (THF) at 0°C to room temperature. The steric hindrance of the secondary amine necessitates elevated temperatures (50°C) and extended reaction times (24 hours) to achieve complete substitution.

Deprotection and Final Purification

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >98% purity.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, NaHCO₃, H₂O/DCM, 25°C, 2h | 95 | 99 |

| 2-Methylbenzylation | 2-Me-BnCl, K₂CO₃, DMF, 60°C, 12h | 85 | 97 |

| Cyclopropylation | Cyclopropyl-Br, NaH, THF, 50°C, 24h | 70 | 95 |

| Deprotection | TFA/DCM, 25°C, 1h | 90 | 98 |

Reductive Amination Approach

Formation of the Imine Intermediate

A ketone or aldehyde derivative, such as 2-methylbenzylaldehyde , reacts with cyclopropylamine in methanol under reflux to form an imine intermediate. This step is catalyzed by molecular sieves to absorb water and shift the equilibrium toward imine formation.

Reductive Coupling with Ethane-1,2-Diamine

The imine undergoes reductive amination with ethane-1,2-diamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid). This one-pot reaction selectively reduces the imine bond while coupling the cyclopropyl and 2-methylbenzyl groups to the diamine backbone.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 24 hours |

| Temperature | 25°C |

| Yield | 78% |

| Purity (HPLC) | 96% |

Catalytic Asymmetric Synthesis via Aziridine Ring-Opening

Preparation of Meso-Aziridines

Meso-aziridines serve as precursors for stereoselective diamine synthesis. For example, aziridine derivatives functionalized with methyl groups are synthesized via cyclization of β-amino alcohols using Burgess reagent.

Aminolysis with Cyclopropylamine

The aziridine undergoes ring-opening with cyclopropylamine in the presence of a chiral catalyst (e.g., bis(oxazoline)-Cu(OTf)₂ ) at -20°C in toluene. This step introduces the cyclopropyl group with high enantiomeric excess (>90% ee). Subsequent reaction with 2-methylbenzyl bromide installs the aromatic substituent, followed by purification via chiral chromatography.

Key Data:

| Step | Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| Aziridine Synthesis | Burgess reagent, DCM, 0°C, 2h | 80 | - |

| Ring-Opening | Cu(OTf)₂, toluene, -20°C, 12h | 65 | 92 |

| 2-Methylbenzylation | 2-Me-BnBr, K₂CO₃, DMF, 60°C, 6h | 75 | 90 |

Nucleophilic Substitution in Continuous Flow Systems

Microreactor-Enhanced Alkylation

A continuous flow system minimizes side reactions and improves heat transfer. Ethane-1,2-diamine and 2-methylbenzyl chloride are mixed in a microreactor at 100°C with a residence time of 5 minutes, achieving 95% conversion. A second stream introduces cyclopropyl bromide with triethylamine (TEA) as a base, yielding the disubstituted product in a single pass.

Advantages of Flow Chemistry

-

Higher throughput : 10 g/hour compared to 2 g/hour in batch reactors.

-

Reduced byproducts : <5% oligomers due to precise stoichiometric control.

-

Scalability : Easily adapted for kilogram-scale production.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Stepwise Alkylation | 70 | 98 | Moderate | High |

| Reductive Amination | 78 | 96 | High | Moderate |

| Aziridine Ring-Opening | 65 | 99 | Low | Low |

| Continuous Flow | 90 | 97 | High | High |

Q & A

Q. Basic

- IR Spectroscopy : NH stretching vibrations appear as broad peaks at 3350–3400 cm⁻¹. The absence of carbonyl peaks (1650–1750 cm⁻¹) confirms successful reduction of intermediates .

- ¹H NMR : Key signals include:

- Singlet for N-bound cyclopropyl protons (δ 0.5–1.2 ppm).

- Multiplet for 2-methyl-benzyl aromatic protons (δ 6.8–7.3 ppm).

- Methylene protons (CH₂NH) as a triplet near δ 2.6–3.1 ppm .

- ¹³C NMR : Cyclopropyl carbons (δ 8–12 ppm) and benzyl quaternary carbons (δ 135–140 ppm) validate substitution patterns.

| Technique | Key Peaks | Structural Assignment |

|---|---|---|

| IR | 3350–3400 cm⁻¹ | NH stretches |

| ¹H NMR | δ 0.5–1.2 ppm (singlet) | Cyclopropyl protons |

| ¹H NMR | δ 6.8–7.3 ppm (multiplet) | 2-methyl-benzyl aromatic protons |

What stability considerations and storage protocols are recommended for this diamine?

Basic

The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent photodegradation. Stability tests show ≥5-year integrity when protected from moisture and light . For handling, use gloveboxes or Schlenk lines to avoid atmospheric exposure.

How does the ligand geometry of this diamine influence catalytic activity in transition metal complexes?

Advanced

The diamine acts as a chelating ligand, forming stable complexes with transition metals (e.g., Zn, Y, Nd). The cyclopropyl and 2-methyl-benzyl groups induce steric hindrance, tuning metal coordination geometry (e.g., trigonal bipyramidal vs. octahedral). For example, dichloridozinc(II) complexes exhibit enhanced catalytic activity in hydroamination due to rigid ligand backbones that stabilize transition states . Kinetic studies (e.g., variable-temperature NMR) can correlate ligand distortion with turnover frequencies.

What strategies resolve discrepancies in reported biological activities of derivatives?

Advanced

Contradictions often arise from impurities or stereochemical variations. Strategies include:

- Purity Assessment : HPLC-MS (≥98% purity) to exclude byproducts .

- Stereochemical Analysis : Chiral chromatography or X-ray crystallography to confirm enantiomeric ratios .

- Structure-Activity Relationships (SAR) : Systematic substitution of cyclopropyl or benzyl groups to isolate bioactive motifs.

How can computational modeling predict reactivity in novel reactions (e.g., C–H activation)?

Advanced

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example:

- HOMO Localization : On the cyclopropyl NH group, suggesting protonation sites in acid-catalyzed reactions.

- Transition-State Modeling : Simulates steric effects of the 2-methyl-benzyl group on activation barriers in cross-coupling reactions .

| Parameter | Value | Implication |

|---|---|---|

| HOMO Energy (eV) | –5.2 | High nucleophilicity at NH site |

| LUMO Energy (eV) | –1.8 | Moderate electrophilicity |

What analytical methods validate diastereoselectivity in asymmetric syntheses using this diamine?

Q. Advanced

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).

- Optical Rotation : Compare experimental [α]D²⁵ values with literature data.

- X-ray Crystallography : Definitive stereochemical assignment via SHELXL refinement .

How does solvent polarity affect the compound’s reactivity in SN2 reactions?

Advanced

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity by stabilizing transition states via dipole interactions. Kinetic studies in DMF show 3× faster alkylation rates compared to THF. Solvent-free conditions under microwave irradiation further accelerate reactions (30% yield improvement) .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (amine odor).

- Spill Management : Neutralize with dilute acetic acid and adsorb with vermiculite .

How can isotopic labeling (e.g., ¹⁵N) elucidate reaction mechanisms?

Advanced

¹⁵N-labeled diamines track nitrogen migration in catalytic cycles via 2D ¹H-¹⁵N HSQC NMR. For example, labeling the NH groups reveals metal-ligand exchange rates in palladium-catalyzed couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.